N-Butyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-L-alanine is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. Its unique structure and properties make it a valuable tool in the study of biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of N-Butyl-L-alanine is not well understood; however, it is believed to act as an inhibitor of the enzyme alanine transaminase, which is involved in the metabolism of amino acids. This inhibition results in an increase in the concentration of alanine in the body, which can have various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
N-Butyl-L-alanine has been shown to have various biochemical and physiological effects. It has been reported to increase the concentration of alanine in the body, which can affect glucose metabolism and energy production. Additionally, N-Butyl-L-alanine has been shown to exhibit antitumor activity, which may be due to its ability to inhibit alanine transaminase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Butyl-L-alanine in lab experiments is its high degree of purity. This allows for accurate and reproducible results. Additionally, N-Butyl-L-alanine is relatively inexpensive and easy to synthesize, making it accessible to researchers. However, one limitation of using N-Butyl-L-alanine is its lack of solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-Butyl-L-alanine. One area of interest is its potential as a precursor for the synthesis of novel compounds with antitumor activity. Additionally, further studies are needed to elucidate the mechanism of action of N-Butyl-L-alanine and its effects on glucose metabolism and energy production. Finally, the development of more efficient methods for the synthesis of N-Butyl-L-alanine would be beneficial for its widespread use in scientific research.
Synthesemethoden
N-Butyl-L-alanine can be synthesized using several methods, including the reaction of N-butylmalonic acid with ammonia and subsequent decarboxylation, the reaction of N-butylacetyl chloride with ammonia, and the reaction of N-butylacetonitrile with ammonia. However, the most commonly used method is the reaction of N-butylmalonic acid with ammonia, which yields N-Butyl-L-alanine with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N-Butyl-L-alanine has been extensively used in scientific research as a precursor for the synthesis of various compounds, including peptides, amino acid derivatives, and heterocyclic compounds. It has also been used as a chiral auxiliary in asymmetric synthesis and as a ligand in organometallic chemistry. Furthermore, N-Butyl-L-alanine has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs.
Eigenschaften
CAS-Nummer |
187535-79-1 |
---|---|
Produktname |
N-Butyl-L-alanine |
Molekularformel |
C7H15NO2 |
Molekulargewicht |
145.2 g/mol |
IUPAC-Name |
(2S)-2-(butylamino)propanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-8-6(2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1 |
InChI-Schlüssel |
DVVNPYAVFWSKAB-LURJTMIESA-N |
Isomerische SMILES |
CCCCN[C@@H](C)C(=O)O |
SMILES |
CCCCNC(C)C(=O)O |
Kanonische SMILES |
CCCCNC(C)C(=O)O |
Synonyme |
L-Alanine, N-butyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.